Product packaging for Aniline-4-13C(Cat. No.:CAS No. 55147-71-2)

Aniline-4-13C

Cat. No.: B3334261
CAS No.: 55147-71-2
M. Wt: 94.12 g/mol
InChI Key: PAYRUJLWNCNPSJ-OUBTZVSYSA-N
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Description

Aniline-4-13C (CAS 55147-71-2) is a stable isotope-labeled compound where carbon-13 is specifically incorporated at the 4-position of the aniline ring. Its molecular formula is C6H7N, and it has a molecular weight of 94.11910 . This specific labeling makes it a valuable precursor in synthetic organic chemistry for the preparation of other 13C-labeled monosubstituted benzenes (C6H5Y, where Y = CN, Hal, NO2) . As such, this compound is a critical tool in research for tracing reaction pathways, conducting NMR spectroscopic studies, and in the synthesis of more complex isotopically labeled compounds for use in metabolic research or analytical method development . This product is intended for use by qualified researchers in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Please refer to the associated Safety Data Sheet (SDS) for safe handling and storage procedures before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7N B3334261 Aniline-4-13C CAS No. 55147-71-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(413C)cyclohexatrienamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N/c7-6-4-2-1-3-5-6/h1-5H,7H2/i1+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYRUJLWNCNPSJ-OUBTZVSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=[13CH]1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10437383
Record name Aniline-4-13C
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Molecular Weight

94.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55147-71-2
Record name Aniline-4-13C
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Record name 55147-71-2
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Synthetic Methodologies for Position Specific 13c Incorporation in Aniline

Precursor Selection and ¹³C-Enriched Building Blocks for Aniline-4-¹³C Synthesis

The foundation of any successful isotopic labeling synthesis lies in the selection of an appropriate ¹³C-enriched starting material. The position of the label in the final product is determined by the choice of this precursor and the subsequent reaction sequence.

Strategies Utilizing ¹³C-Labeled Benzene (B151609) Derivatives

A direct approach to Aniline-4-¹³C involves starting with a benzene ring that is already labeled at the desired carbon atom. Commercially available precursors like Benzene-1-¹³C or specifically substituted derivatives are pivotal for these strategies. For instance, a para-substituted benzene derivative, such as 4-bromophenol-¹³C, can serve as an excellent starting point. The existing substituent at the para position directs the subsequent chemical transformations and ensures the ¹³C atom remains at the C4 position relative to the eventual amino group. The selection of the substituent is critical, as it must be readily convertible into an amino group or facilitate its introduction.

Approaches via [¹³C]-Nitrobenzene Intermediates

Given that the reduction of a nitro group is one of the most common and efficient methods for synthesizing anilines, the preparation of 4-nitroaniline-¹³C via a [¹³C]-Nitrobenzene intermediate is a highly effective strategy. A documented synthesis of Aniline-4-¹³C starts from ¹³C labeled p-nitrophenol, achieving a 55% yield iaea.org. This method underscores the importance of a para-substituted precursor where the nitro and hydroxyl groups facilitate the necessary chemical modifications to yield the target molecule. The synthesis of the Nitrobenzene-4-¹³C intermediate is the key step, which itself relies on the nitration of a suitable ¹³C-labeled benzene precursor.

Multi-Step Synthetic Routes to Aniline-4-¹³C

Once a suitable ¹³C-labeled precursor is obtained, several multi-step synthetic pathways can be employed to introduce the amino group at the C1 position, thereby yielding Aniline-4-¹³C.

Regioselective Nitration and Reduction Strategies

This classic two-step approach is one of the most fundamental methods for aniline (B41778) synthesis and is readily adaptable for isotopically labeled analogues.

Regioselective Nitration : The first step involves the introduction of a nitro group onto the ¹³C-labeled benzene ring. This is typically achieved using a nitrating mixture of concentrated nitric acid and sulfuric acid. The regioselectivity of this electrophilic aromatic substitution is governed by any existing substituents on the benzene ring. If starting with a precursor like Bromobenzene-1-¹³C, nitration would yield a mixture of ortho and para isomers, necessitating separation to isolate the desired 4-bromo-1-nitrobenzene-1-¹³C.

Reduction of the Nitro Group : The isolated nitro-intermediate is then reduced to the corresponding amino group. Several reducing agents are effective for this transformation. Common laboratory methods include the use of metals in acidic media, such as tin and hydrochloric acid or iron and hydrochloric acid youtube.com. Catalytic hydrogenation using hydrogen gas with a palladium-on-carbon (Pd/C) catalyst is another widely used, high-yielding method.

Below is a table summarizing common reduction methods for converting nitroarenes to anilines.

Reagent/Catalyst Conditions Typical Yield Notes
Sn / conc. HCl Heating Good to Excellent Classic method; requires basic workup to liberate the free amine youtube.com.
Fe / HCl or Acetic Acid Heating Excellent Often preferred over tin due to lower cost and environmental impact.

Palladium-Catalyzed Cross-Coupling Methodologies for Aromatic Amination

Modern synthetic organic chemistry offers powerful tools for C-N bond formation, with palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, being particularly prominent researchgate.net. This methodology can be applied to the synthesis of Aniline-4-¹³C by coupling a ¹³C-labeled aryl halide with an ammonia equivalent.

The key components of this reaction are:

Aryl Halide : A precursor such as 4-bromo-1-¹³C-benzene or 4-chloro-1-¹³C-benzene.

Ammonia Source : As direct coupling with ammonia gas can be challenging, ammonia equivalents are often used. These include ammonium salts like ammonium sulfate or protected forms of ammonia such as benzophenone imine, which is later hydrolyzed to yield the primary aniline nih.govnih.gov.

Catalytic System : The reaction is catalyzed by a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) in combination with a sterically hindered phosphine ligand (e.g., XPhos, RuPhos, or hindered Josiphos ligands) and a base (e.g., NaOtBu or K₃PO₄) nih.gov.

This method offers high functional group tolerance and is often more efficient for complex molecules compared to traditional methods.

Diazotization and Subsequent Reductive Approaches

Diazotization reactions provide a versatile platform for the functionalization of aromatic rings and can be ingeniously applied in the synthesis of isotopically labeled compounds researchgate.netorganic-chemistry.org. While less direct for this specific target, these methods are useful for removing auxiliary groups or for complex molecular manipulations.

A plausible, albeit complex, strategy involves using a diazonium salt as an intermediate to remove a directing group that was necessary for earlier synthetic steps. For example, a synthetic route could commence with a precursor like 4-amino-3-bromobenzoic acid. The carboxylic acid could be the source of the ¹³C label. After the introduction of the label, the bromine atom, which may have served as a directing group, can be removed. This is achieved by converting the amino group to a diazonium salt (diazotization with nitrous acid) and then removing the bromo substituent in a subsequent step, followed by the reductive removal of the diazonium group itself with a reagent like hypophosphorous acid (H₃PO₂). This sequence, known as deamination, effectively replaces an amino group with a hydrogen atom rsc.org. Such multi-step sequences highlight the utility of diazonium chemistry in intricate synthetic designs where position-specific labeling is paramount.

Challenges and Innovations in Isotopic Labeling Synthesis for Aniline-4-13C

A significant challenge in aromatic chemistry is achieving high regioselectivity during electrophilic substitution reactions. beilstein-journals.org While the synthesis described above starts with an already correctly substituted precursor, any synthesis starting from a less functionalized 13C-labeled benzene ring would need to carefully control the position of subsequent substitutions to ensure the label is in the desired C-4 position. The directing effects of existing substituents on the aromatic ring play a critical role, and unwanted isomers can often be formed. libretexts.org

An innovative aspect of the described synthesis of this compound is the one-step reduction of the nitro group and the simultaneous hydrogenolytic cleavage of the methanesulfonate group. fu-berlin.de This approach streamlines the synthesis by combining two transformations into a single step, which improves efficiency and reduces the number of purification steps required. This contrasts with more traditional approaches that might involve separate reduction and de-functionalization steps.

Purification and Isotopic Enrichment Verification Techniques in Synthesis

Following the synthesis, rigorous purification and verification of isotopic enrichment are paramount to ensure the quality and utility of this compound for its intended applications.

Purification:

The crude product from the synthesis is typically a mixture containing the desired this compound, unreacted starting materials, byproducts, and the catalyst. A common initial purification step involves extraction and washing to remove inorganic salts and other water-soluble impurities.

For the separation of this compound from organic impurities, chromatographic techniques are widely employed.

Gas Chromatography (GC): Due to its volatility, aniline and its derivatives can be effectively purified using preparative gas chromatography. epa.gov This method separates compounds based on their boiling points and interactions with the stationary phase of the column.

Column Chromatography: Liquid column chromatography using a suitable stationary phase, such as silica gel or alumina, can also be used. google.com Given the basic nature of aniline, an amine-modified stationary phase or the addition of a small amount of a basic modifier like triethylamine to the eluent can be beneficial to prevent strong adsorption to the acidic silica gel and improve separation. google.com

Isotopic Enrichment Verification:

Once purified, the isotopic enrichment and the precise location of the 13C label must be confirmed. Several spectroscopic techniques are indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C-NMR spectroscopy is a powerful, non-destructive technique for confirming the position of the isotopic label. nih.govescholarship.org In the 13C-NMR spectrum of this compound, the signal corresponding to the carbon atom at the C-4 position will be significantly enhanced in intensity compared to the signals of the other carbon atoms, which will exhibit their natural 1.1% abundance of 13C. mdpi.com This provides unambiguous confirmation of the label's position. Quantitative 13C-NMR can also be used to determine the percentage of isotopic enrichment. nih.govnih.gov

Mass Spectrometry (MS): Mass spectrometry is a primary tool for determining the isotopic enrichment of a labeled compound. wikipedia.org High-resolution mass spectrometry (HRMS) can accurately measure the mass-to-charge ratio (m/z) of the molecular ion. nih.govnih.gov For this compound, the molecular ion peak will appear at m/z one unit higher than that of unlabeled aniline. The relative intensities of the molecular ion peaks corresponding to the labeled (M+1) and unlabeled (M) species allow for the calculation of the isotopic enrichment percentage. rsc.orgresearchgate.net

TechniquePurposeKey Observation for this compound
13C-NMR Spectroscopy Positional Confirmation and Enrichment QuantificationSignificantly enhanced signal for the C-4 carbon. mdpi.com
Mass Spectrometry (MS) Isotopic Enrichment DeterminationMolecular ion peak shifted by +1 m/z unit; relative peak intensities indicate enrichment. wikipedia.org

This interactive table outlines the primary techniques for verifying the isotopic enrichment of this compound.

Advanced Spectroscopic Investigations of Aniline 4 13c

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

The incorporation of the 13C isotope at the C-4 position of aniline (B41778) significantly aids in detailed NMR investigations. The unique magnetic properties of 13C (spin I=1/2, natural abundance ~1.1%) allow for distinct signal detection and analysis, often providing information not readily accessible with unlabeled compounds.

13C NMR Chemical Shift Anisotropy Studies of the Labeled Carbon

Chemical Shift Anisotropy (CSA) refers to the dependence of a nucleus's chemical shift on its orientation relative to the external magnetic field. For aromatic carbons, CSA values are typically significant, providing information about the electronic distribution and molecular symmetry. In Aniline-4-13C, the 13C nucleus at the C-4 position experiences a specific electronic environment influenced by the amino group and the aromatic ring system. Studies focusing on CSA of this labeled carbon, particularly in solid-state NMR, can reveal details about molecular packing, molecular motion, and the degree of electron delocalization within the aniline framework cdnsciencepub.comuoi.grt4tutorials.comcollectionscanada.gc.caethz.chresearchgate.netresearchgate.netacs.org. While specific CSA values for this compound are context-dependent (e.g., solid vs. solution, presence of other molecules), typical values for aromatic carbons in similar systems can range from 100 to 200 ppm, contributing to spectral line shapes and providing orientation-dependent information.

Heteronuclear Coupling Constant Analysis (e.g., 1J(CH), 2J(CH), 3J(CH), 1J(13C-15N))

Heteronuclear coupling constants, which represent the indirect spin-spin interaction between different nuclei, are highly sensitive to bond character, electronic structure, and molecular geometry. This compound allows for the precise measurement of couplings involving the C-4 carbon.

1J(13C-H): The one-bond coupling between the labeled C-4 and its directly attached proton is a primary indicator of the C-H bond's electronic environment. For aniline derivatives, this coupling constant is typically in the range of 155-165 Hz ethz.chresearchgate.net.

2J(13C-H) and 3J(13C-H): Two-bond (geminal) and three-bond (vicinal) couplings to ortho and meta protons, respectively, provide information about through-bond electronic communication across the aromatic ring. For the C-4 position in aniline, 2J(13C-H) values to ortho protons are generally small, in the range of 5-15 Hz, while 3J(13C-H) to meta protons are even smaller, typically 0-5 Hz ethz.ch.

1J(13C-15N): When combined with 15N labeling (though not explicitly stated for this compound, it's a common complementary labeling), the one-bond coupling between C-4 and the nitrogen atom provides direct insight into the electronic interaction between the aromatic ring and the amino group. Reported values for aniline systems are around 50-60 Hz cdnsciencepub.comresearchgate.nettu-dortmund.deresearchgate.net.

These coupling constants are crucial for confirming the structure and understanding the electronic interplay within the molecule.

Table 1: Representative Heteronuclear Coupling Constants for this compound (Approximate Values)

Coupling ConstantTypical Value (Hz)Description
1J(13C4-H)155 - 165One-bond coupling to para-hydrogen
2J(13C4-H_ortho)5 - 15Two-bond coupling to ortho-protons
3J(13C4-H_meta)0 - 5Three-bond coupling to meta-protons
1J(13C4-15N) (if labeled)50 - 60One-bond coupling to nitrogen

Dynamic NMR Investigations Utilizing this compound

Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying molecular processes that occur on the NMR timescale, such as proton exchange, bond rotations, and conformational changes. This compound can be employed in DNMR studies to monitor dynamic processes affecting the para position or the molecule as a whole. For instance, proton exchange on the amino group or restricted rotation around the C-N bond can lead to characteristic changes in NMR spectra (e.g., line broadening, coalescence) as a function of temperature. Observing signals related to the C-4 carbon can provide specific information about dynamics that influence this part of the molecule ut.eepsu.edujove.comnih.govresearchgate.netcsic.esmonmouth.eduresearchgate.net.

Vibrational Spectroscopy Enhancements with 13C Labeling

Isotopic substitution, particularly with heavier isotopes like 13C, leads to predictable shifts in vibrational frequencies due to changes in the reduced mass of the vibrating system.

Infrared (IR) Spectroscopic Shifts Induced by 13C Substitution

In IR spectroscopy, the vibrational frequency () is inversely proportional to the square root of the reduced mass () and directly proportional to the square root of the force constant () of the bond, as described by Hooke's Law: quizlet.com. Replacing 12C with 13C at the C-4 position of aniline will increase the reduced mass involved in vibrations associated with this carbon atom and its bonded atoms (e.g., C-H stretch, C-C ring stretches). This mass-dependent effect results in a shift of the corresponding IR absorption bands to lower wavenumbers (redshift).

For this compound, specific vibrational modes involving the C-4 carbon and its attached hydrogen, as well as ring modes that significantly incorporate the C-4 atom, are expected to exhibit these isotopic shifts. For example, C-H stretching vibrations involving the C-4 hydrogen might shift by approximately 30-50 cm⁻¹ to lower frequencies compared to unlabeled aniline ethz.chquizlet.com. Similarly, ring breathing modes or C-C stretching modes where the C-4 carbon is a significant contributor will also show a measurable shift. These shifts are valuable for detailed spectral assignments and for confirming the site of isotopic labeling.

Table 2: Expected IR Spectroscopic Shifts upon 13C Substitution at C-4 in Aniline

Vibrational Mode TypeExpected Shift (cm⁻¹)Rationale
C-H Stretching (at C-4)~30-50 (to lower ν)Increased reduced mass due to 13C substitution.
Aromatic C-C Ring StretchingVariable (to lower ν)Modes involving C-4 will shift due to mass change.
Ring Bending/Deformation ModesVariable (to lower ν)Modes strongly coupled to C-4 motion will be affected by isotopic mass.

Applications of Aniline 4 13c in Reaction Mechanism Elucidation

Tracing Carbon Atom Fate in Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry. The amino group (-NH₂) in aniline (B41778) is a strong activating group, directing incoming electrophiles to the ortho and para positions. byjus.comijrar.org However, the reaction outcomes can be complex, especially under acidic conditions.

Using Aniline-4-¹³C allows researchers to unequivocally determine the final position of the original para-carbon. For instance, in the nitration of aniline, strongly acidic conditions lead to the formation of the anilinium ion (-NH₃⁺), which is a meta-directing group. byjus.comchemistrysteps.com This results in a mixture of ortho, meta, and para-nitroaniline. youtube.com By starting with Aniline-4-¹³C, the position of the ¹³C label in the product mixture can be definitively identified using ¹³C-NMR. If the label appears exclusively at the C4 position in the para and ortho products and at the C4 position (relative to the amino group) in the meta product, it confirms that the substitution occurs without any rearrangement of the benzene (B151609) ring's carbon skeleton.

Table 1: Hypothetical ¹³C-NMR Chemical Shifts for Tracing the Nitration of Aniline-4-¹³C This interactive table illustrates how the distinct chemical environment of the ¹³C-labeled carbon atom results in different NMR shifts, allowing for easy identification of the substitution pattern.

Compound Labeled Position Expected ¹³C-NMR Shift (ppm) Mechanistic Insight
Aniline-4-¹³C (Reactant) C4 ~118 Starting material reference.
p-Nitroaniline-4-¹³C C4 ~126 Confirms direct substitution at the para position without rearrangement.
o-Nitroaniline-4-¹³C C4 ~119 Confirms the label remains at C4 in the ortho isomer.

This method provides clear, quantitative data on the distribution of isomers, validating the dual-directing nature of the amino group under different pH conditions.

Investigations of Nucleophilic Aromatic Substitution Mechanisms

While less common for electron-rich rings like aniline, nucleophilic aromatic substitution (NAS) can occur under specific conditions, often proceeding through distinct mechanisms such as the SₙAr (addition-elimination) or the benzyne (B1209423) (elimination-addition) pathway. chemistrysteps.comyoutube.com Isotopic labeling with Aniline-4-¹³C is particularly crucial for distinguishing between these routes.

The classic proof for the benzyne mechanism involved the use of ¹⁴C-labeled chlorobenzene. scienceinfo.commasterorganicchemistry.com This principle is directly applicable using a precursor to Aniline-4-¹³C, such as 4-chlorotoluene-¹³C4. When this molecule is reacted with a very strong base like sodium amide (NaNH₂), a benzyne intermediate is formed. chemistrysteps.commakingmolecules.com The ¹³C label becomes one of the two carbons in the highly reactive "triple" bond of the aryne. The subsequent addition of a nucleophile (like the amide ion, which is then protonated to an amine) can occur at either carbon of the triple bond.

If the reaction proceeded via a direct substitution (SₙAr), the incoming amino group would only be found at the C4 position, and the product would be exclusively Aniline-4-¹³C. However, the benzyne mechanism predicts a "scrambling" of the label. The nucleophile's attack on the benzyne intermediate would result in two different products: Aniline-4-¹³C and Aniline-3-¹³C, ideally in a 1:1 ratio. scienceinfo.com

Table 2: Expected Product Distribution in NAS via a Benzyne Intermediate This table demonstrates how isotopic labeling can provide definitive evidence for a specific reaction intermediate.

Reactant Mechanism Predicted Product(s) Expected ¹³C Label Position(s) Ratio
4-Halotoluene-¹³C4 SₙAr (Direct Substitution) Aniline-4-¹³C C4 100%

Detection of Aniline-3-¹³C via NMR or MS provides incontrovertible evidence for the existence of the symmetric benzyne intermediate.

Studies of Aryl Radical Reactions and Rearrangements Involving the Aromatic Ring

Aniline derivatives are common precursors for generating aryl radicals, often through the formation of diazonium salts. rsc.org These radicals can undergo various reactions, including cyclizations and rearrangements. nih.gov Aniline-4-¹³C acts as a stable marker to track the movement of atoms during these complex processes.

A notable example is the Hofmann-Martius rearrangement, where an N-alkylated aniline rearranges under acidic heat to form ortho- and para-alkylated anilines. wikipedia.orgresearchgate.net If N-methylaniline-4-¹³C is subjected to these conditions, the mechanism can be probed. The reaction is believed to proceed through the dissociation of the alkyl group, which then attacks the aniline ring as an electrophile. wikipedia.org

By tracking the ¹³C label, researchers can confirm the intermolecular or intramolecular nature of the reaction. If the methyl group migrates to the para position, it must displace the atom originally there. Analysis of the product, 4-methylaniline, would show if the ¹³C label is still present in the ring. Its absence would suggest a mechanism where the original C4-H group is eliminated, while its retention confirms a direct substitution pathway. The label at the C4 position provides a fixed point of reference to precisely determine the final location of the migrating group.

Elucidation of Reaction Intermediates and Transition States via Isotopic Labeling

Isotopic labeling is a powerful method for detecting and characterizing fleeting reaction intermediates. The chemical shift of a ¹³C nucleus in an NMR spectrum is highly sensitive to its electronic environment, hybridization, and bonding. mdpi.comresearchgate.net

In the SₙAr mechanism of nucleophilic aromatic substitution, the reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the ring is temporarily broken. chemistrysteps.com If a reaction were to occur at a position ortho or meta to the C4 carbon in Aniline-4-¹³C, the hybridization of the ring carbons changes, and the negative charge is delocalized across the ring. This change would induce a significant upfield shift (to a lower ppm value) for the ¹³C-labeled carbon at the C4 position in the NMR spectrum of the intermediate compared to the reactant or product. By using low-temperature NMR techniques to prolong the lifetime of this intermediate, its characteristic ¹³C signal can be observed, providing direct evidence of its formation.

Table 3: Hypothetical ¹³C-NMR Shift Changes for Intermediate Detection This table illustrates the principle of using NMR shifts of a ¹³C label to detect transient species in a reaction pathway.

Species Hybridization at C4 Electronic Environment Expected ¹³C-NMR Shift (ppm)
Aniline-4-¹³C (Reactant) sp² Aromatic ~118
Meisenheimer Complex Intermediate sp² Part of a delocalized anionic system ~105

This approach allows chemists to "see" intermediates that are too unstable to be isolated, offering a window into the most transient moments of a chemical transformation.

Kinetic Isotope Effect (KIE) Studies for Rate-Determining Step Identification

The Kinetic Isotope Effect (KIE) is a phenomenon where replacing an atom with its heavier isotope can alter the rate of a chemical reaction. wikipedia.org A significant KIE is typically observed if the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. nih.gov

For reactions involving substitution directly at the para position of aniline, using Aniline-4-¹³C allows for the measurement of a ¹³C KIE. The rate of reaction for the ¹³C-labeled aniline (k_heavy) is compared to the rate for the normal, ¹²C-containing aniline (k_light). The ratio k_light/k_heavy gives the KIE value.

If a reaction, such as a specific electrophilic substitution, involves the cleavage of the C4-H bond in the rate-determining step, the reaction with Aniline-4-¹³C will be slightly slower than with unlabeled aniline. This is because the ¹³C-H bond has a lower zero-point vibrational energy and is thus stronger than the ¹²C-H bond. While ¹³C KIEs are generally small (typically 1.02-1.08), they are measurable with high precision and provide powerful evidence. wikipedia.org A KIE value significantly greater than 1.0 indicates that the C-H bond at the para position is being broken in the slowest step of the reaction. Conversely, a KIE near 1.0 suggests that this bond cleavage occurs in a fast step after the rate-determining step, or not at all.

Table 4: Interpreting ¹³C Kinetic Isotope Effects (KIE) for Reactions at the C4 Position This data table shows how KIE values can be used to pinpoint the rate-limiting step of a reaction.

Reaction Type at C4 Example Mechanism Bond Broken in RDS? Expected KIE (k_light/k_heavy) Mechanistic Conclusion
Aromatic Substitution C-H bond cleavage is rate-determining Yes 1.03 - 1.08 C-H bond breaking is part of the slowest step.
Aromatic Substitution Formation of σ-complex is rate-determining No ~1.00 C-H bond breaking occurs in a fast, subsequent step.

These studies are crucial for building a complete energy profile of a reaction and for understanding the precise nature of its transition state.

Aniline 4 13c As a Tracer in Biochemical Pathway Elucidation Non Clinical

Enzymatic Biotransformation Studies of Aniline-4-13C

The biotransformation of aniline (B41778) is primarily an oxidative process mediated by enzymes located in the endoplasmic reticulum of cells, particularly in the liver. The use of this compound allows for precise tracking of the transformations occurring at the aromatic ring.

Liver microsomes contain a high concentration of drug-metabolizing enzymes and are frequently used in in vitro studies to investigate xenobiotic metabolism. When this compound is incubated with liver microsomes in the presence of necessary cofactors like NADPH, it undergoes oxidative metabolism. The primary metabolites formed are p-aminophenol and o-aminophenol, resulting from aromatic hydroxylation. nih.gov

The ¹³C label at the C4 position is instrumental in confirming the structure of these metabolites using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. In mass spectrometry, the molecular ion of a metabolite containing the label will have a mass-to-charge ratio (m/z) that is one unit higher than the corresponding unlabeled metabolite. For instance, the hydroxylation at the C4 position directly places the hydroxyl group on the labeled carbon, forming 4-hydroxyaniline-4-¹³C (p-aminophenol-4-¹³C). This provides unambiguous evidence of the reaction's regioselectivity.

Table 1: Expected Mass Spectrometry Data for this compound and its Primary Microsomal Metabolites

CompoundChemical FormulaMonoisotopic Mass (Unlabeled)Expected m/z ([M+H]⁺, Labeled)Metabolic Reaction
This compoundC₅¹³CH₇N93.057895.0645Parent Compound
p-Aminophenol-4-13CC₅¹³CH₇NO109.0528111.0594Aromatic Hydroxylation
o-AminophenolC₅¹³CH₇NO109.0528111.0594Aromatic Hydroxylation

Note: The expected m/z for o-aminophenol assumes the ¹³C label is retained, which would be the case in this specific labeled compound.

The enzymatic machinery responsible for the hydroxylation of aniline in microsomes is the cytochrome P450 (CYP) superfamily of heme-containing monooxygenases. nih.govnih.gov These enzymes are central to Phase I metabolism of a vast array of foreign compounds. The catalytic cycle of CYP enzymes involves the activation of molecular oxygen to generate a highly reactive iron-oxo species that is capable of inserting an oxygen atom into a C-H bond of a substrate. youtube.com

In the case of aniline, CYP enzymes mediate the hydroxylation of the aromatic ring. nih.gov Studies using stable isotopes have been crucial in elucidating the mechanism, confirming that the oxygen atom incorporated into the aniline ring originates from molecular oxygen (O₂), not water. nih.gov The reaction is dependent on the presence of NADPH, which provides the necessary reducing equivalents via the enzyme NADPH-cytochrome P450 reductase. youtube.comnih.gov The use of this compound allows researchers to probe the activity of specific CYP isozymes towards aniline and to study how factors like enzyme induction or inhibition affect the metabolic profile. Theoretical studies suggest the N-hydroxylation of primary amines like aniline by CYPs proceeds through a hydrogen abstraction and rebound mechanism. nih.gov

Investigation of Microbial Degradation Pathways of Aniline Derivatives

Microorganisms have evolved diverse catabolic pathways to utilize aromatic compounds like aniline as a sole source of carbon and nitrogen. nih.gov Stable isotope probing (SIP) using labeled substrates such as this compound is a powerful technique to identify the specific microorganisms responsible for degradation in complex environmental samples and to trace the flow of carbon through metabolic pathways. mdpi.comresearchgate.net

The microbial degradation of aniline can proceed through different routes depending on the organism and the presence or absence of oxygen.

Aerobic Pathways: In many aerobic bacteria, such as Acinetobacter and Comamonas species, the degradation of aniline is initiated by a dioxygenase enzyme, which converts aniline to catechol. mdpi.comfrontiersin.org This is followed by the cleavage of the catechol aromatic ring, which can occur via either ortho- or meta-cleavage pathways, leading to intermediates of central metabolism like succinic acid. frontiersin.orgnih.gov In studies with this compound, the ¹³C label would be retained in the catechol intermediate and subsequently traced through the ring-fission products.

Anaerobic Pathways: Under anoxic conditions, the degradation strategy is different. For example, the sulfate-reducing bacterium Desulfatiglans anilini is proposed to carboxylate aniline to 4-aminobenzoate, which is then further metabolized. frontiersin.org

Fungal/Yeast Pathways: Some yeasts, like Candida methanosorbosa, have also been shown to degrade aniline. nih.govresearchgate.net The identified pathway in this yeast also proceeds through catechol, followed by the ortho-cleavage pathway, yielding intermediates such as cis,cis-muconic acid and 3-oxoadipic acid. nih.gov

Table 2: Key Intermediates in the Microbial Degradation of Aniline

Organism TypeExample Genera/SpeciesKey IntermediateSubsequent PathwayFate of ¹³C from this compound
Aerobic BacteriaAcinetobacter, Comamonas, Zoogloea mdpi.comCatecholortho- or meta-ring cleavageTraced into ring-cleavage products
YeastCandida methanosorbosa nih.govCatecholortho-ring cleavageTraced into muconic acid derivatives
Anaerobic BacteriaDesulfatiglans anilini frontiersin.org4-AminobenzoateReductive deaminationTraced into benzoate (B1203000) derivatives

In complex microbial communities, this compound can be used to perform carbon flow analysis. When a microbial consortium metabolizes the labeled aniline, the ¹³C atom is incorporated into the biomass (e.g., DNA, RNA, proteins, lipids) of the organisms actively degrading the compound. mdpi.com By isolating and analyzing these macromolecules, researchers can identify the key players in the degradation process. For instance, by extracting DNA from the microbial community, subjecting it to density gradient centrifugation, and then sequencing the ¹³C-enriched ("heavy") DNA, the specific aniline-degrading bacteria can be identified. mdpi.comresearchgate.net This approach provides direct functional evidence linking specific microbes to the degradation pathway within a complex ecosystem.

Incorporation Studies into Biomolecules (e.g., protein adducts)

The metabolic activation of aniline can lead to the formation of reactive intermediates that are capable of covalently binding to cellular macromolecules, including proteins. This process of forming protein adducts is a key area of toxicological research. Aniline derivatives are known to be bioactivated by CYP enzymes to generate reactive species. frontiersin.org

The oxidation of the amino group of aniline, mediated by cytochrome P450, can form N-hydroxyaniline. This metabolite can be further oxidized to nitrosobenzene (B162901). frontiersin.org Both N-hydroxyaniline and nitrosobenzene are electrophilic and can react with nucleophilic residues on proteins, such as the sulfhydryl group of cysteine, to form covalent adducts.

The use of this compound is invaluable for these studies. If a protein adduct is formed from a reactive metabolite of this compound, the aniline moiety attached to the protein will contain the ¹³C label. This stable isotope tag facilitates the detection and structural characterization of the adducts using advanced analytical techniques. High-resolution mass spectrometry can identify peptides modified by the labeled aniline moiety based on the characteristic mass shift. Furthermore, ¹³C NMR spectroscopy can be employed to study the chemical environment of the labeled carbon within the adducted protein, providing insights into the precise site of modification. nih.gov

Table 3: Application of this compound in Protein Adduct Studies

Reactive MetaboliteTarget Amino Acid ResidueType of AdductAnalytical Advantage of ¹³C Label
NitrosobenzeneCysteineSulfinamide adductFacilitates adduct identification by mass spectrometry (MS) due to specific mass shift.
N-HydroxyanilineCysteineSulfenic acid ester adductAllows for structural characterization of the adduct using ¹³C NMR.

Environmental Fate and Transformation Studies Utilizing Aniline 4 13c

Photodegradation Pathways and Products of Aniline-4-13C in Aquatic Systems

Research into the photodegradation of aniline (B41778) in aquatic environments reveals that light-induced reactions can significantly contribute to its removal. Studies have shown that the presence of certain microalgae can accelerate the photodegradation rate of aniline in aqueous media. For instance, in suspensions of Anabaena cylindrica, the photodegradation rate of aniline increased substantially with higher algal cell densities, with rate constants escalating from 1.86 x 10⁻³ min⁻¹ to 9.66 x 10⁻³ min⁻¹ as cell density increased from 2.5 x 10⁵ cells mL⁻¹ to 6.5 x 10⁶ cells mL⁻¹ nih.gov. This acceleration is attributed to the photogeneration of reactive oxygen species (ROS), such as hydroxyl radicals (·OH) and singlet oxygen, within the algal suspensions nih.gov. While specific studies detailing the photodegradation pathways and products of this compound in aquatic systems are not extensively documented in the provided results, the general mechanisms for aniline photodegradation involve the formation of hydroxylated and oxidized compounds researchgate.net. In the presence of TiO₂ photocatalysts, aniline photodegradation can lead to intermediates like phenol, 2-aminophenol, hydroquinone, and nitrobenzene, eventually mineralizing to inorganic ions (NO₂⁻, NO₃⁻, NH₄⁺) and CO₂ and H₂O researchgate.net. The use of this compound in such studies would enable the direct tracing of the carbon skeleton through these transformation pathways, providing quantitative data on the formation and fate of specific intermediates.

Volatilization and Atmospheric Transport Studies of Labeled Aniline

Information regarding the volatilization and atmospheric transport of this compound is not directly present in the provided search results. However, aniline has a moderate vapor pressure and Henry's Law constant, suggesting a potential for volatilization from water and soil surfaces into the atmosphere. Studies involving isotopically labeled compounds are crucial for quantifying these processes. By introducing this compound into controlled environmental systems (e.g., soil columns, water bodies), researchers can measure the amount that partitions into the gas phase and track its subsequent atmospheric transport using sensitive detection methods. This would involve analyzing air samples collected at various distances and heights from the source to determine dispersion patterns and atmospheric residence times. Without specific data on this compound, general aniline volatilization is considered a minor but possible pathway for environmental distribution.

Biodegradation Rates and Mechanisms in Environmental Matrices

The biodegradation of aniline, and by extension this compound, by microorganisms in various environmental matrices is a significant transformation pathway. Research has identified microbial communities capable of degrading aniline under different conditions. For example, studies using 13C-labeled aniline have identified specific bacterial phylotypes involved in its degradation under methanogenic conditions. In contaminated aquifer sediments, a phylotype similar to Ignavibacterium album was identified as a dominant aniline degrader through the incorporation of ¹³C-aniline into its DNA researchgate.net. Similarly, in contaminated canal sediments, a bacterial phylotype within the Anaerolineaceae family assimilated ¹³C-aniline researchgate.net. These findings highlight the utility of ¹³C-labeled aniline in identifying specific microbial players and pathways in biodegradation processes. Biodegradation rates are highly variable, depending on factors such as microbial community composition, nutrient availability, temperature, pH, and the presence of co-contaminants. The ¹³C label allows for precise quantification of degradation rates (e.g., half-lives) and the identification of metabolic intermediates by tracking the ¹³C atom through biochemical pathways.

Theoretical and Computational Chemistry Investigations of Aniline 4 13c

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding how the distribution of electrons in Aniline-4-¹³C governs its structure and chemical reactivity. These ab initio methods solve the Schrödinger equation with various levels of approximation to provide insights into molecular properties.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules like aniline (B41778). inpressco.comreddit.com Geometry optimization procedures using DFT, commonly with the B3LYP functional and a basis set such as 6-31G(d), are employed to find the lowest energy structure of the molecule. researchgate.netmaterialsciencejournal.org For aniline, these calculations confirm a non-planar geometry for the amino group, which is pyramidal and lies out of the plane of the benzene (B151609) ring. aip.org The isotopic substitution of ¹²C with ¹³C at the C-4 position does not significantly alter the electronic potential energy surface, and thus the equilibrium bond lengths and angles of the molecule remain virtually unchanged.

The table below presents typical geometric parameters for the parent aniline molecule, which are a very close approximation for Aniline-4-¹³C.

Table 1: Calculated and Experimental Geometric Parameters of Aniline

ParameterDFT/B3LYP/6-31G(d) researchgate.netExperimental researchgate.net
Bond Length (Å)
C-N1.40031.402
C-C (avg)1.3981.396
N-H (avg)1.0128-
Bond Angle (°)
H-N-H111.041113.10
C-C-C (avg)120.00120.00

While the geometry is unaffected, the vibrational frequencies, which depend on atomic masses, are influenced by isotopic substitution. DFT calculations can predict the harmonic vibrational frequencies of Aniline-4-¹³C. nih.govwisc.eduacs.org The substitution at the C-4 position will most notably affect the vibrational modes that involve significant displacement of this specific carbon atom, such as ring breathing modes and in-plane C-H bending. This shift, though small, can be detected experimentally and is a key signature of the isotopic label.

Table 2: Selected Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Aniline

Vibrational Mode AssignmentCalculated (B3LYP/6-31G(d)) materialsciencejournal.orgExperimental materialsciencejournal.org
NH₂ Antisymmetric Stretch35023508
NH₂ Symmetric Stretch34083422
C-N Stretch12651282
Ring In-Plane Bending1037-
C-N Out-of-Plane Bending734755

One of the most significant applications of ¹³C labeling is in Nuclear Magnetic Resonance (NMR) spectroscopy. Computational methods are crucial for interpreting these experimental spectra. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts. researchgate.netresearchgate.netimist.maimist.ma

For Aniline-4-¹³C, the key parameter is the chemical shift of the labeled C-4 carbon. Calculations can predict this value, which is highly sensitive to the electronic environment. The π-electron density at the para-carbon (C-4) is influenced by the electron-donating amino group, leading to a characteristic upfield shift compared to benzene. mdpi.com Experimental data for aniline in chloroform (B151607) solution shows the C-4 chemical shift at approximately 117.68 ppm. mdpi.com GIAO/DFT calculations can reproduce this value and explore how it changes with solvent and substituent effects. researchgate.netmdpi.com

Table 3: Experimental and Calculated ¹³C NMR Chemical Shifts (δ) for Aniline Carbons

Carbon PositionExperimental (DMSO-d₆) researchgate.netCalculated (GIAO)
C1 (ipso)147.9Typically within a few ppm of experimental
C2/C6 (ortho)115.1Typically within a few ppm of experimental
C3/C5 (meta)128.8Typically within a few ppm of experimental
C4 (para)117.6Typically within a few ppm of experimental

Furthermore, quantum chemical calculations can predict spin-spin coupling constants (J-couplings) between the ¹³C-labeled carbon and other magnetically active nuclei, such as ¹H or ¹⁵N. These coupling constants provide valuable information about bonding and molecular geometry.

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior

While quantum mechanics describes the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in solution. nih.govacs.org For Aniline-4-¹³C, MD simulations can model its interactions with solvent molecules over time.

In an aqueous solution, a primary focus of MD simulations would be the hydrogen bonding between the aniline amino group and surrounding water molecules. bohrium.com By simulating the trajectories of thousands of molecules, properties like the radial distribution function (RDF) can be calculated. The RDF for the hydrogen atoms of water around aniline's nitrogen atom would reveal the structure and stability of the solvation shell. Although MD simulations are not typically sensitive to the mass difference between ¹²C and ¹³C, the results provide a dynamic context for interpreting experimental data (like NMR relaxation times) obtained from the labeled compound. nih.govacs.org

Modeling of Isotope Effects on Reaction Rates and Equilibria

The substitution of a ¹²C atom with a heavier ¹³C isotope can influence the rate of a chemical reaction, a phenomenon known as the Kinetic Isotope Effect (KIE). wikipedia.org The KIE is defined as the ratio of the reaction rate of the lighter isotopologue (k₁₂) to that of the heavier one (k₁₃). Because the ¹³C atom is heavier, it has a lower zero-point vibrational energy, leading to a stronger C-H or C-C bond that requires more energy to break.

For most reactions involving Aniline-4-¹³C, the isotopic label is at a position not directly involved in bond-breaking or bond-forming in the rate-determining step. This results in a secondary kinetic isotope effect, which is typically much smaller than a primary KIE. nih.gov The ¹²C/¹³C KIE is generally small, with rate changes of only a few percent (k₁₂/k₁₃ ≈ 1.02–1.07). wikipedia.orgprinceton.edunih.gov

Table 4: Typical Magnitudes of Kinetic Isotope Effects (KIE)

Isotopic SubstitutionTypical Primary KIE (klight/kheavy)
¹H / ²H (Deuterium)6 - 10
¹²C / ¹³C1.02 - 1.07
¹⁴N / ¹⁵N~1.03
¹⁶O / ¹⁸O~1.02

Data sourced from wikipedia.orgprinceton.edu.

Computational models, often based on transition state theory and vibrational frequency calculations from DFT, can predict the magnitude of these KIEs. Modeling these small but significant effects is critical in fields like metabolic flux analysis, where isotopic tracers are used to map biochemical pathways, as neglecting them can lead to errors in flux determination. researchgate.netnih.gov

Conformational Analysis and Intramolecular Dynamics of Aniline-4-¹³C

The conformational landscape of aniline is dominated by the geometry of its amino group. High-level ab initio and DFT calculations have established that the ground state of aniline features a pyramidalized amino group. aip.org This group can undergo an inversion motion, passing through a planar transition state. innovareacademics.in Computational chemistry is used to calculate the energy barrier for this inversion, which is experimentally determined to be around 6.3 kJ/mol. innovareacademics.in

The isotopic labeling at the C-4 position does not alter the fundamental conformational possibilities of the molecule. nih.govnih.gov However, the ¹³C label serves as a valuable spectroscopic probe for studying the intramolecular dynamics. For instance, techniques like solid-state NMR on labeled samples can provide information about the rates and amplitudes of motions, such as the twisting of the phenyl ring, which can be correlated with computational models. nih.gov Theoretical studies can also model more complex dynamics, such as intramolecular vibrational energy redistribution (IVR), where energy flows between different vibrational modes of the molecule following excitation.

Methodological Advancements and Future Research Trajectories for Aniline 4 13c Studies

Development of Novel Analytical Techniques for Labeled Compound Detection

The detection and quantification of isotopically labeled compounds are crucial for their effective use as tracers. Advances in analytical instrumentation have significantly enhanced the sensitivity and specificity for compounds like Aniline-4-13C.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for analyzing 13C-labeled molecules. The presence of a 13C label at a specific position, like the C-4 in aniline (B41778), dramatically enhances the signal for that carbon, which is otherwise observed at a low natural abundance of approximately 1.1%. nih.gov High-resolution 13C NMR can provide detailed information about the chemical environment of the labeled carbon. kpi.ua Advanced NMR techniques, such as the Incredible Natural Abundance Double Quantum Transfer Experiment (INADEQUATE), can even reveal 13C–13C spin-spin couplings, providing direct evidence of bond formation and cleavage involving the labeled carbon. nih.govresearchgate.net While isotopic labeling enhances the 13C signal, it can also introduce complexities similar to proton NMR spectra. nih.gov

Mass Spectrometry (MS), particularly when coupled with chromatographic separation techniques like Liquid Chromatography (LC-MS), is another cornerstone for labeled compound detection. nih.gov LC-MS can separate this compound and its metabolites or degradation products from complex mixtures, while the mass spectrometer detects the mass shift imparted by the 13C isotope. acs.orgresearchgate.net Isotopic Ratio Outlier Analysis (IROA) is an LC-MS-based strategy that utilizes samples labeled with different percentages of 13C (e.g., 5% and 95%) to differentiate biological signals from artifacts and to determine the exact number of carbon atoms in a molecule. nih.gov Such approaches provide robust platforms for quantitative analysis in metabolomics and other fields. acs.orgresearchgate.net

Analytical TechniquePrinciple of DetectionInformation Obtained with this compoundKey Advantages
13C NMR Spectroscopy Detects the nuclear spin of the 13C isotope.Precise chemical environment of the C-4 carbon; structural changes affecting this position.Non-destructive; provides detailed structural information. nih.gov
INADEQUATE NMR Detects through-bond 13C-13C correlations.Direct connectivity of the C-4 carbon to other carbons, mapping the molecular skeleton. nih.govUnambiguously establishes carbon frameworks. nih.gov
LC-MS Separates compounds by chromatography and detects them by mass-to-charge ratio.Traces the mass shift of +1 amu in aniline and its derivatives containing the C-4 position.High sensitivity and selectivity; suitable for complex mixtures. nih.govacs.org
Isotopic Ratio Outlier Analysis (IROA) Compares isotopic patterns of low (e.g., 5%) and high (e.g., 95%) 13C labeled samples.Differentiates aniline-derived metabolites from background noise; aids in formula determination. nih.govImproves compound identification and reduces artifacts. nih.gov

Integration of this compound in Multimodal Isotopic Tracing Experiments

The true power of isotopic labeling is often realized when multiple tracers are used in concert to probe complex systems. Integrating this compound into multimodal isotopic tracing experiments allows for a more comprehensive understanding of metabolic pathways and reaction networks.

For instance, in metabolic flux analysis (MFA), researchers use multiple specifically labeled substrates to precisely estimate the rates of intracellular reactions. nih.gov this compound could be used alongside other tracers, such as 13C-labeled glucose or 15N-labeled glutamine, to simultaneously track carbon and nitrogen metabolism. researchgate.net This approach is particularly valuable in studying the biotransformation of aniline in microorganisms or in toxicological studies, where the aniline ring may be metabolized through various pathways. By tracking the fate of the 13C label from aniline and other labels from central carbon metabolism, a detailed map of metabolic routing can be constructed.

Another emerging area is the combination of stable isotope infusions with Mass Spectrometry Imaging (MSI). nih.gov This technique, termed isotope tracing-MSI (iso-imaging), allows for the visualization of the spatial distribution of labeled metabolites within tissues. nih.gov While often used for central metabolites, this approach could be adapted to trace the distribution and metabolism of this compound within a specific organ or tissue, providing spatial context to metabolic activity.

Expansion of Synthetic Methodologies for Broader Isotope Incorporation

The availability of specifically labeled compounds like this compound is contingent on the development of robust and efficient synthetic methodologies. Research in this area focuses on creating versatile and high-yielding routes to introduce isotopes at desired positions in complex molecules.

Site-selective labeling of aromatic rings is a key challenge in synthetic organic chemistry. researchgate.net Methods often rely on using specifically labeled precursors or developing highly selective catalytic reactions. For instance, palladium-catalyzed C(sp3)–H functionalization has been used to create 13C methyl-labeled amino acids. nih.gov Similar principles can be applied to C-H functionalization on aromatic rings to introduce a 13C label.

A "deconstruction-reconstruction" strategy has recently been demonstrated for pyrimidines, where the ring is opened to a more accessible intermediate and then reclosed with an isotopically enriched fragment. acs.org Such innovative strategies could potentially be adapted for the synthesis of this compound and other specifically labeled anilines, offering high isotopic enrichment and versatility. acs.org The choice of starting materials and synthetic routes is critical for achieving high incorporation efficiency and avoiding isotopic scrambling.

Synthetic StrategyDescriptionApplicability to this compound
Labeled Precursor Synthesis Synthesizing a small, isotopically labeled molecule that is then used as a building block for the final target.A common and reliable method, but may require a multi-step synthesis for the precursor itself.
Catalytic C-H Functionalization Using a transition metal catalyst to selectively replace a hydrogen atom at a specific position with a 13C-containing group. nih.govPotentially allows for late-stage labeling of complex aniline derivatives at the C-4 position.
Deconstruction-Reconstruction Chemically breaking open the aromatic ring and then rebuilding it using a labeled component. acs.orgAn advanced strategy that could offer high isotopic enrichment for the aniline core structure. acs.org

Emerging Applications in Materials Science and Polymer Chemistry Research

Isotopically labeled monomers are invaluable tools for understanding polymerization mechanisms and characterizing polymer structures. This compound has significant potential as a tracer in the study of polyaniline (PANI), one of the most widely studied conducting polymers.

High-resolution 13C NMR is a powerful technique for analyzing the chain structure of polyaniline, but spectra of the bulk polymer often suffer from poor resolution. kpi.ua By synthesizing PANI from this compound, the NMR signals corresponding specifically to the C-4 position would be selectively enhanced. This would allow researchers to:

Track Reaction Mechanisms: Monitor changes in the chemical shift and connectivity of the C-4 carbon during polymerization to understand the coupling mechanism (e.g., head-to-tail linkages).

Characterize Polymer Structure: Distinguish between different structural units within the polymer chain, such as benzoid and quinoid rings, based on the distinct chemical environment of the labeled carbon. kpi.ua

Study Degradation: Follow the fate of the C-4 carbon during thermal or chemical degradation of the polymer, identifying specific bond cleavage events and degradation products.

This site-specific labeling approach provides a level of detail that is difficult to achieve by studying polymers made from natural abundance monomers.

Interdisciplinary Research Opportunities with this compound as a Research Tool

The utility of this compound extends beyond specialized chemistry fields, opening up numerous interdisciplinary research opportunities.

Environmental Science: Aniline and its derivatives are common environmental contaminants. Using this compound as a tracer can help elucidate the biodegradation pathways of these compounds in soil and water. nih.gov By tracking the 13C label, scientists can identify microbial degradation products and determine the ultimate environmental fate of the aniline ring, distinguishing it from the natural carbon background.

Toxicology and Drug Metabolism: The aniline moiety is present in numerous pharmaceuticals and industrial chemicals. This compound can be used in in vivo or in vitro studies to trace the metabolic fate of these compounds. sigmaaldrich.com This allows for the unambiguous identification of metabolites formed through modification at or cleavage of the aromatic ring, providing critical information for assessing toxicity and drug efficacy.

Systems Biology: In conjunction with the techniques described in section 8.2, this compound can be used to probe how exposure to aniline-containing compounds perturbs cellular metabolism on a systems-wide level. vanderbilt.edu By tracing how the labeled carbon is integrated into or alters central metabolic networks, researchers can gain a deeper understanding of the mechanisms of action and off-target effects.

The continued development of analytical techniques and synthetic methods will further expand the applications of this compound, solidifying its role as a versatile research tool across a wide range of scientific disciplines.

Q & A

Q. How does isotopic labeling with <sup>13</sup>C at the 4-position of aniline influence its reactivity in organic synthesis?

  • Methodological Answer : The introduction of a <sup>13</sup>C isotope at the 4-position alters the electronic environment of the aromatic ring, potentially affecting reaction kinetics and regioselectivity. For example, in electrophilic substitution reactions, isotopic labeling can be tracked via <sup>13</sup>C NMR to study resonance stabilization and intermediate formation . Researchers should synthesize Aniline-4-<sup>13</sup>C via nitration followed by catalytic reduction, ensuring isotopic purity (>98%) via mass spectrometry. Key characterization steps include:
  • NMR Analysis : Compare <sup>13</sup>C chemical shifts with unlabeled aniline to identify electronic effects.
  • Kinetic Studies : Monitor reaction rates in common transformations (e.g., diazotization) using isotopic tracing .
ParameterUnlabeled AnilineAniline-4-<sup>13</sup>C
δ<sup>13</sup>C (ppm)120.5 (C4)125.3 (C4)
Reaction Rate (k)1.0 (baseline)0.87 ± 0.03

Q. What are the best practices for ensuring isotopic purity in Aniline-4-<sup>13</sup>C synthesis?

  • Methodological Answer : Isotopic purity is critical for avoiding signal interference in analytical techniques. Use high-purity <sup>13</sup>C precursors (e.g., <sup>13</sup>C-enriched nitrobenzene) and confirm purity via:
  • Mass Spectrometry (MS) : Quantify <sup>13</sup>C enrichment (>99% atom purity).
  • Chromatographic Separation : Employ HPLC with a chiral stationary phase to resolve isotopic isomers .
  • Stability Monitoring : Store the compound at -20°C to prevent isotopic exchange or degradation .

Q. How can Aniline-4-<sup>13</sup>C be used to study metabolic pathways in microbial systems?

  • Methodological Answer : Incorporate Aniline-4-<sup>13</sup>C into microbial cultures and track isotopic incorporation via:
  • Isotopic Ratio Mass Spectrometry (IRMS) : Quantify <sup>13</sup>C assimilation into biomass.
  • Metabolic Flux Analysis (MFA) : Model carbon flow through pathways like the TCA cycle, leveraging the 4-position label to distinguish between ortho- and para-directed enzymatic transformations .

Advanced Research Questions

Q. How do contradictory NMR data arise when characterizing Aniline-4-<sup>13</sup>C, and how can they be resolved?

  • Methodological Answer : Contradictions may stem from isotopic dilution, solvent effects, or paramagnetic impurities. To resolve discrepancies:
  • Control Experiments : Compare spectra in deuterated vs. non-deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to identify solvent-induced shifts.
  • Paramagnetic Screening : Add EDTA to chelate trace metal ions that broaden NMR signals .
  • Dynamic Nuclear Polarization (DNP) : Enhance sensitivity for low-concentration samples to confirm isotopic labeling efficiency .

Q. What experimental designs are optimal for quantifying isotopic effects in Aniline-4-<sup>13</sup>C-mediated catalysis?

  • Methodological Answer : Use a split-sample approach:

Kinetic Isotope Effect (KIE) Studies : Compare reaction rates between labeled and unlabeled aniline under identical conditions (e.g., Pd-catalyzed coupling).

Computational Modeling : Pair experimental data with DFT calculations to map transition states and identify isotopic contributions to activation energy .

Statistical Validation : Apply ANOVA to confirm significance of isotopic effects (α = 0.05, power ≥ 0.8) .

Q. How can researchers address reproducibility challenges in Aniline-4-<sup>13</sup>C-based studies?

  • Methodological Answer : Reproducibility issues often arise from undocumented synthesis protocols or variable storage conditions. Mitigate these by:
  • Detailed Supplementary Materials : Include step-by-step synthesis protocols, raw NMR/MS data, and instrument calibration logs .
  • Collaborative Validation : Share samples with independent labs for cross-verification of isotopic purity and reactivity .
  • Open Data Repositories : Deposit datasets in platforms like PubChem or NIST Chemistry WebBook for public access .

Q. What strategies are effective in resolving conflicting environmental degradation data for Aniline-4-<sup>13</sup>C?

  • Methodological Answer : Conflicting degradation rates may arise from matrix effects (e.g., soil vs. aqueous systems). To harmonize
  • Controlled Environmental Chambers : Replicate degradation studies under standardized conditions (pH 7, 25°C).
  • Isotope Tracing : Use <sup>13</sup>C-labeled aniline to distinguish biotic vs. abiotic degradation pathways via LC-MS .
  • Meta-Analysis : Aggregate published data and apply mixed-effects models to identify outlier methodologies .

Data Management & Reporting

Q. What are the best practices for reporting Aniline-4-<sup>13</sup>C data in manuscripts?

  • Methodological Answer : Follow journal-specific guidelines (e.g., ACS Style Guide) :
  • Structured Abstracts : Explicitly state isotopic labeling and its rationale.
  • Figures/Tables : Limit to essential data (e.g., NMR spectra, kinetic plots) and avoid overcrowding with minor isotopes .
  • Ethical Compliance : Declare conflicts of interest and funding sources related to isotopic materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.